![molecular formula C34H74N2+2 B14711356 Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium CAS No. 18464-57-8](/img/structure/B14711356.png)
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium typically involves the quaternization of a tertiary amine. One common method is the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then quaternized with methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions .
化学反应分析
Types of Reactions
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Tertiary amines with reduced quaternary ammonium groups.
Substitution: Compounds with different nucleophiles replacing the iodide ions.
科学研究应用
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and emulsifiers.
作用机制
The mechanism of action of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes .
相似化合物的比较
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Shares the dodecyl chain but differs in the quaternary ammonium structure.
Cetylpyridinium chloride: A quaternary ammonium compound with a pyridinium ring instead of a hexyl chain.
Uniqueness
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium is unique due to its specific structure, which includes two long dodecyl chains and a central hexyl chain. This structure imparts distinct surfactant properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
18464-57-8 |
|---|---|
分子式 |
C34H74N2+2 |
分子量 |
511.0 g/mol |
IUPAC 名称 |
dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C34H74N2/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2 |
InChI 键 |
RWRBPONYOROPPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


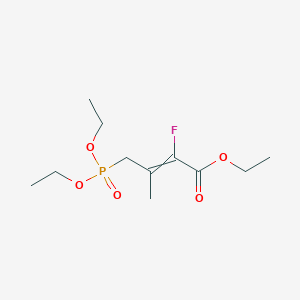
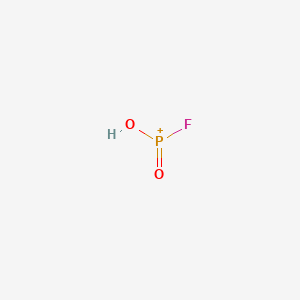
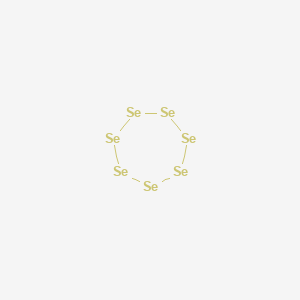
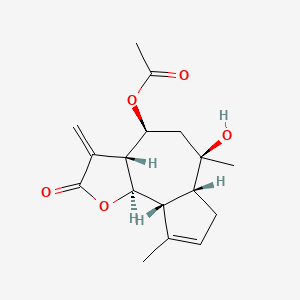
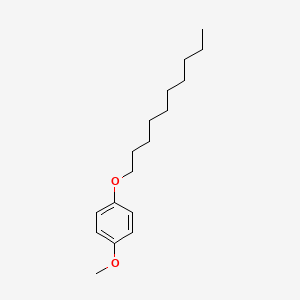
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
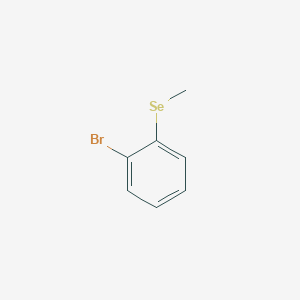
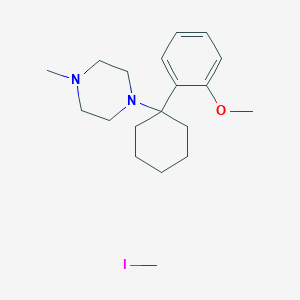
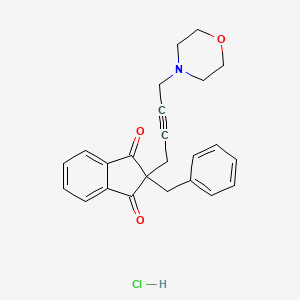
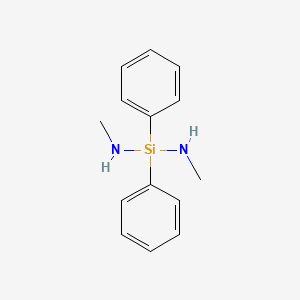
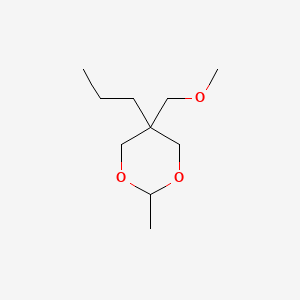
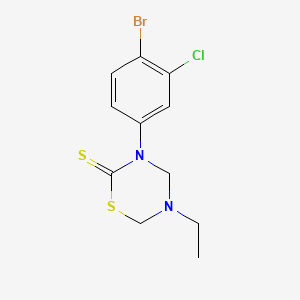

![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
